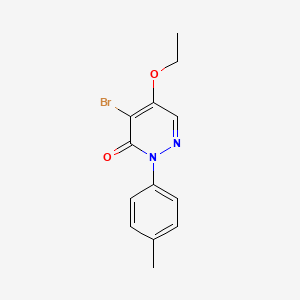![molecular formula C14H18N2O2 B2960008 4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol CAS No. 885951-32-6](/img/structure/B2960008.png)
4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol is a chemical compound with the molecular formula C14H18N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes a quinoline core substituted with a 3-methoxypropylamino group and a hydroxyl group at the 2-position. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields .
Wirkmechanismus
Target of Action
The compound belongs to the class of 2-quinolones . Quinolones are known to target bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.
Pharmacokinetics
Its molecular weight (2463 g/mol ) suggests that it might have good oral bioavailability, as compounds with a molecular weight under 500 g/mol generally do.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroquinoline and 3-methoxypropylamine.
Nucleophilic Substitution: The 2-chloroquinoline undergoes nucleophilic substitution with 3-methoxypropylamine to form the intermediate 2-(3-methoxypropylamino)quinoline.
Hydroxylation: The intermediate is then subjected to hydroxylation at the 2-position to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and reagents are carefully selected to facilitate the reactions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Various electrophiles can be introduced using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and substituted quinoline compounds, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyquinoline: A structurally similar compound with a hydroxyl group at the 4-position.
2-Methylquinoline: A derivative with a methyl group at the 2-position.
3-Aminoquinoline: A compound with an amino group at the 3-position.
Uniqueness
4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol is unique due to the presence of both the 3-methoxypropylamino group and the hydroxyl group at the 2-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
4-[(3-methoxypropylamino)methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-18-8-4-7-15-10-11-9-14(17)16-13-6-3-2-5-12(11)13/h2-3,5-6,9,15H,4,7-8,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAUZVWCKFWJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC(=O)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2959926.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2959927.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2959933.png)
![5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2959935.png)
![1,3-dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]methyl}propanedioate](/img/structure/B2959936.png)
![2-[(4-Methylphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2959937.png)
![3-bromo-2-methyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2959940.png)





